REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1([N:14]2[CH:18]=[C:17]([CH3:19])[N:16]=[CH:15]2)[CH2:11][CH2:10][C:9]([F:13])([F:12])[CH2:8][CH2:7]1)=O)C.[NH3:20]>CO>[F:12][C:9]1([F:13])[CH2:10][CH2:11][C:6]([N:14]2[CH:18]=[C:17]([CH3:19])[N:16]=[CH:15]2)([C:4]([NH2:20])=[O:3])[CH2:7][CH2:8]1
|
Type
|
CUSTOM
|
Details
|
stirred for 72 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The sample was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography on silica gel (
|
Type
|
WASH
|
Details
|
a gradient elution from heptane to AcOEt to 5% Et3N/10% MeOH185% AcOEt)
|
Reaction Time |
72 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(CCC(CC1)(C(=O)N)N1C=NC(=C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84 mg | |
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |